molecular formula C15H24N4O4 B1144014 Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate CAS No. 1364663-30-8

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate

Cat. No. B1144014
M. Wt: 324.37546
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from commercially available substances. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). This methodological approach is indicative of the complex strategies required for synthesizing carbamate derivatives.

Molecular Structure Analysis

Detailed structural analysis is vital for understanding the compound's reactivity and interactions. For example, the molecular and crystal structure of related compounds can be characterized by techniques like X-ray crystallography, revealing specific intramolecular hydrogen bonding and stabilization mechanisms (Çolak et al., 2021).

Chemical Reactions and Properties

Carbamate compounds exhibit a range of chemical behaviors, including reactions with electrophiles, transformations of amino protecting groups, and participation in asymmetric Mannich reactions. For instance, the N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, can be transformed into N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as melting points, boiling points, solubility, and crystal structure, are essential for their application in different chemical contexts. These properties are often determined through comprehensive thermal, X-ray, and DFT analyses (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application and handling of carbamate compounds. Studies on related compounds highlight the importance of understanding these chemical properties for their effective use in synthetic chemistry and material science (Beveridge et al., 2020).

Scientific Research Applications

Environmental Occurrence and Toxicity

  • Synthetic phenolic antioxidants, including compounds structurally related to Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate, have been detected in various environmental matrices. These compounds have been found in indoor dust, outdoor air particulates, sea sediment, and river water. Their presence in the environment raises concerns about potential human exposure through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. The transformation products of these SPAs might exhibit more severe toxicological effects than their parent compounds, with some capable of causing DNA damage at low concentrations. Future research directions include investigating the environmental behaviors of novel high molecular weight SPAs and their toxicity effects, especially on infants, and developing SPAs with lower toxicity and migration ability to reduce environmental pollution (Runzeng Liu & S. Mabury, 2020).

Applications in Hydrolysis and Biodegradation

  • The qualitative structure-metabolism relationships in the hydrolysis of carbamates, including those structurally similar to Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate, have been studied to understand their metabolic stability and lability. The metabolic lability of carbamates is influenced significantly by their molecular structure, with variations in substituents impacting their susceptibility to metabolic hydrolysis. This information is critical in designing carbamates for pharmaceutical applications, ensuring they have the desired metabolic stability or lability. The review of such relationships highlights the importance of structural considerations in the development of carbamates as drugs or prodrugs (F. Vacondio, Claudia Silva, M. Mor, & B. Testa, 2010).

Biodegradation and Environmental Fate

  • The biodegradation and fate of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, providing insights into the microbial degradation pathways of these substances. Microorganisms capable of degrading ETBE and related compounds under aerobic and anaerobic conditions have been identified. The understanding of these pathways, including the initial hydroxylation of the ethoxy carbon and the subsequent formation of intermediates, is crucial for developing strategies for the bioremediation of environments contaminated with ether oxygenates. The presence of co-contaminants may either limit or enhance the biodegradation process, highlighting the complexity of environmental bioremediation efforts (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, & M. Spence, 2020).

properties

IUPAC Name

tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNGOQZUIDSNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719908
Record name Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate

CAS RN

1364663-30-8
Record name Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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